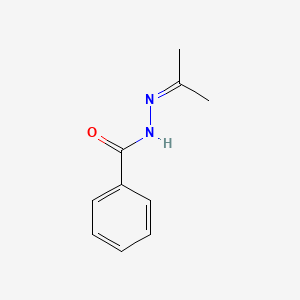![molecular formula C14H14N6O3S2 B4836953 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE](/img/structure/B4836953.png)
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE
概要
説明
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, imino, sulfonyl, and carbothioyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include amines, sulfonyl chlorides, and carbothioyl compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the quality of the compound.
化学反応の分析
Types of Reactions
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have distinct chemical and physical properties that make them useful in various applications.
科学的研究の応用
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved in these interactions include signal transduction, enzyme inhibition, and receptor modulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate
- Ethyl 4-[(4-ethoxybenzoyl)amino]benzoate
- Ethyl 4-[(4-methoxybenzoyl)amino]benzoate
- Ethyl 4-[(4-nitrobenzylidene)amino]benzoate
Uniqueness
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Unlike similar compounds, it can undergo multiple types of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research.
特性
IUPAC Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S2/c15-13(16)20-25(22,23)11-3-1-10(2-4-11)18-14(24)19-12(21)9-5-7-17-8-6-9/h1-8H,(H4,15,16,20)(H2,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNVOLFQBPAHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=NC=C2)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4836898.png)
![2-Phenoxyethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B4836906.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4836913.png)

![2-cyano-N-(tetrahydro-2-furanylmethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B4836921.png)
![1-(3-FLUOROBENZOYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4836927.png)
![11-Cyclopropyl-13-(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B4836929.png)
![N-(2,4-difluorophenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4836935.png)
![5-[4-(diethylamino)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4836946.png)
![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-PROPYLACETAMIDE](/img/structure/B4836948.png)
![4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B4836968.png)
![2-[4-(dimethylsulfamoyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4836973.png)
